(6Z)-5-imino-6-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
(6Z)-5-IMINO-6-({3-METHOXY-4-[(2-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound with a unique structure that includes a thiazolo[3,2-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-5-IMINO-6-({3-METHOXY-4-[(2-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-a]pyrimidine core, followed by the introduction of various substituents through reactions such as alkylation, acylation, and condensation. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for efficiency and cost-effectiveness. This involves the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in large quantities while maintaining high quality.
Chemical Reactions Analysis
Types of Reactions
(6Z)-5-IMINO-6-({3-METHOXY-4-[(2-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
Chemistry
In chemistry, (6Z)-5-IMINO-6-({3-METHOXY-4-[(2-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, the compound’s potential therapeutic properties are of great interest. Researchers are investigating its efficacy in treating various diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, (6Z)-5-IMINO-6-({3-METHOXY-4-[(2-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE is used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of (6Z)-5-IMINO-6-({3-METHOXY-4-[(2-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in the compound’s observed effects. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Other Thiazolo[3,2-a]pyrimidine Derivatives: Compounds with similar core structures but different substituents, which may exhibit different chemical and biological properties.
Uniqueness
What sets (6Z)-5-IMINO-6-({3-METHOXY-4-[(2-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE apart is its specific combination of functional groups and the resulting unique properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and biological activity.
Properties
Molecular Formula |
C28H23N3O3S |
---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
(6Z)-5-imino-6-[[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methylidene]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C28H23N3O3S/c1-18-8-6-7-11-21(18)16-34-24-13-12-19(15-25(24)33-2)14-22-26(29)31-23(20-9-4-3-5-10-20)17-35-28(31)30-27(22)32/h3-15,17,29H,16H2,1-2H3/b22-14-,29-26? |
InChI Key |
OJDSMJSPSSSMJC-BOJMXSMESA-N |
Isomeric SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2)/C=C\3/C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5)OC |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2)C=C3C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5)OC |
Origin of Product |
United States |
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